molecular formula C7H5ClN2O3 B11947695 N-(4-chloro-2-nitrophenyl)formamide CAS No. 71862-05-0

N-(4-chloro-2-nitrophenyl)formamide

Cat. No.: B11947695
CAS No.: 71862-05-0
M. Wt: 200.58 g/mol
InChI Key: RJIDVUKZZDBNPQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)formamide is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of formamide, where the formamide group is attached to a 4-chloro-2-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)formamide typically involves the reaction of 4-chloro-2-nitroaniline with formic acid or formic acid derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the formamide bond. The general reaction scheme is as follows:

[ \text{4-chloro-2-nitroaniline} + \text{formic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)formamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The formamide group can be hydrolyzed to form the corresponding amine and formic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the formamide bond.

Major Products

    Reduction: N-(4-amino-2-chlorophenyl)formamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitroaniline and formic acid.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)formamide: Lacks the chloro group, making it less reactive in certain substitution reactions.

    N-(2-chloro-4-nitrophenyl)formamide: Similar structure but with different positioning of the chloro group, affecting its reactivity and applications.

Uniqueness

N-(4-chloro-2-nitrophenyl)formamide is unique due to the presence of both nitro and chloro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

71862-05-0

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)formamide

InChI

InChI=1S/C7H5ClN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-4H,(H,9,11)

InChI Key

RJIDVUKZZDBNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC=O

Origin of Product

United States

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